molecular formula C21H23N3O2 B10985203 [4-(4-methoxyphenyl)piperazin-1-yl](1-methyl-1H-indol-4-yl)methanone

[4-(4-methoxyphenyl)piperazin-1-yl](1-methyl-1H-indol-4-yl)methanone

Cat. No.: B10985203
M. Wt: 349.4 g/mol
InChI Key: GJCDYXLWIDGLLE-UHFFFAOYSA-N
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Description

4-(4-methoxyphenyl)piperazin-1-ylmethanone: is a synthetic organic compound that features a piperazine ring substituted with a methoxyphenyl group and an indole moiety. This compound is of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxyphenyl)piperazin-1-ylmethanone typically involves multiple steps:

    Formation of the Piperazine Intermediate: The initial step involves the synthesis of 4-(4-methoxyphenyl)piperazine. This can be achieved by reacting 4-methoxyaniline with ethylene glycol in the presence of a catalyst to form the piperazine ring.

    Indole Derivative Preparation: The indole moiety is synthesized separately, often starting from indole or its derivatives. Common methods include Fischer indole synthesis or other cyclization reactions.

    Coupling Reaction: The final step involves coupling the piperazine intermediate with the indole derivative. This can be done using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

Industrial Production Methods

In an industrial setting, the production of 4-(4-methoxyphenyl)piperazin-1-ylmethanone would involve optimizing the reaction conditions to maximize yield and purity. This includes scaling up the reactions, using continuous flow reactors, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for halogenation.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-(4-methoxyphenyl)piperazin-1-ylmethanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology

Biologically, this compound is studied for its potential as a pharmacophore. The piperazine and indole moieties are known to interact with various biological targets, making this compound a candidate for drug development.

Medicine

In medicine, 4-(4-methoxyphenyl)piperazin-1-ylmethanone is investigated for its potential therapeutic effects. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer properties, depending on its interaction with specific biological pathways.

Industry

Industrially, this compound can be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals. Its synthesis and modification can lead to the discovery of new materials with desirable properties.

Mechanism of Action

The mechanism of action of 4-(4-methoxyphenyl)piperazin-1-ylmethanone involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The piperazine ring can modulate the compound’s binding affinity and selectivity, while the indole moiety can enhance its biological activity through interactions with specific proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-bromophenyl)piperazin-1-ylmethanone
  • 4-(4-chlorophenyl)piperazin-1-ylmethanone
  • 4-(4-fluorophenyl)piperazin-1-ylmethanone

Uniqueness

Compared to similar compounds, 4-(4-methoxyphenyl)piperazin-1-ylmethanone is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This modification can lead to differences in biological activity and pharmacokinetic properties, making it a distinct candidate for further research and development.

Properties

Molecular Formula

C21H23N3O2

Molecular Weight

349.4 g/mol

IUPAC Name

[4-(4-methoxyphenyl)piperazin-1-yl]-(1-methylindol-4-yl)methanone

InChI

InChI=1S/C21H23N3O2/c1-22-11-10-18-19(4-3-5-20(18)22)21(25)24-14-12-23(13-15-24)16-6-8-17(26-2)9-7-16/h3-11H,12-15H2,1-2H3

InChI Key

GJCDYXLWIDGLLE-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C(C=CC=C21)C(=O)N3CCN(CC3)C4=CC=C(C=C4)OC

Origin of Product

United States

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